
N-(4-Cyano-2-fluorophenyl)-N-methylglycine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Cyano-2-fluorophenyl)-N-methylglycine hydrochloride, commonly known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a variety of physiological and biochemical effects.
Scientific Research Applications
Fluorescent Chemosensors
- Fluorescent chemosensors based on related compounds have been developed for detecting a variety of analytes, including metal ions, anions, and neutral molecules. These chemosensors utilize fluorophoric platforms, such as 4-methyl-2,6-diformylphenol, for high selectivity and sensitivity in detection. Such research highlights the potential of N-(4-Cyano-2-fluorophenyl)-N-methylglycine hydrochloride in developing fluorescent chemosensors due to its structural features that may allow for specific interactions with analytes (Roy, 2021).
Antibacterial and Antifungal Compounds
- Cyanobacteria-derived compounds , including amino acids and other secondary metabolites, have shown antimicrobial activities against a broad spectrum of pathogens. The structural diversity and bioactivity of these compounds, such as alkaloids and cyclic peptides, underscore the potential of this compound in antimicrobial research, possibly as a scaffold for developing new antibacterial and antifungal agents (Swain, Paidesetty, & Padhy, 2017).
Plant Stress Resistance
- Organic osmolytes like glycine betaine and proline play significant roles in plant stress resistance by mediating osmotic adjustment and protecting cellular structures under environmental stress conditions. Given its structural complexity, this compound could be investigated for similar osmoprotective or stress-protective roles in plants, potentially contributing to enhanced stress tolerance (Ashraf & Foolad, 2007).
Amyloid Imaging in Alzheimer's Disease
- Amyloid imaging ligands have been developed for measuring amyloid deposits in vivo in Alzheimer's disease patients. Compounds like N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole show promise in early detection and evaluation of therapies. Given the importance of specific binding characteristics and fluorophoric properties, this compound could potentially be explored for similar applications in neurodegenerative disease research (Nordberg, 2007).
properties
IUPAC Name |
2-(4-cyano-2-fluoro-N-methylanilino)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2.ClH/c1-13(6-10(14)15)9-3-2-7(5-12)4-8(9)11;/h2-4H,6H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVOMUKFSBTMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)C#N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2514907.png)
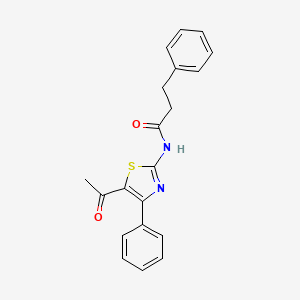
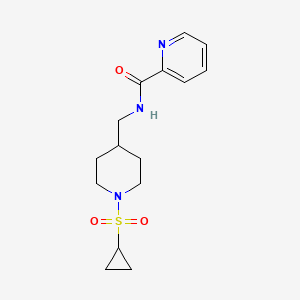

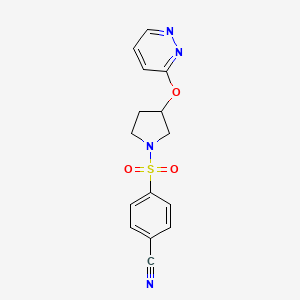


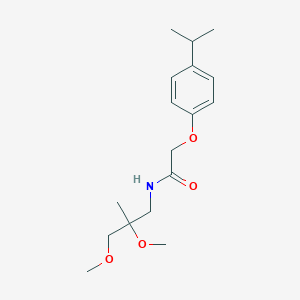
![3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B2514920.png)
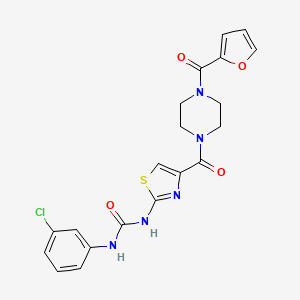
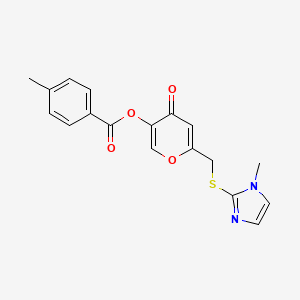
![N-(3-chlorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514928.png)
![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2514929.png)
![4-Chloro-3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2514930.png)